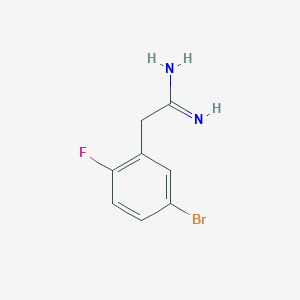
2-(5-Bromo-2-fluorophenyl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluorophenyl)acetimidamide: is an organic compound with the molecular formula C8H8BrFN2 It is a derivative of acetamide, where the acetamide group is substituted with a 5-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)acetimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoroaniline.
Formation of Intermediate: The 5-bromo-2-fluoroaniline undergoes a reaction with acetic anhydride to form 5-bromo-2-fluoroacetanilide.
Conversion to Final Product: The 5-bromo-2-fluoroacetanilide is then treated with ammonium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2-fluorophenyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to convert the compound to its oxime derivative.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound to its amine form.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oximes and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
Chemistry: 2-(5-Bromo-2-fluorophenyl)acetimidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated acetamides on biological systems. It is also used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)acetimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)acetonitrile
- 2-(5-Bromo-2-fluorophenyl)acetamide
- 2-(5-Bromo-2-fluorophenyl)acetic acid
Comparison:
- 2-(5-Bromo-2-fluorophenyl)acetimidamide is unique due to the presence of the imidamide group, which imparts distinct chemical and biological properties.
- 2-(5-Bromo-2-fluorophenyl)acetonitrile and 2-(5-Bromo-2-fluorophenyl)acetamide are structurally similar but differ in their functional groups, leading to variations in reactivity and applications.
- 2-(5-Bromo-2-fluorophenyl)acetic acid has a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions compared to the imidamide derivative.
Properties
Molecular Formula |
C8H8BrFN2 |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8BrFN2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H3,11,12) |
InChI Key |
OVNHEYJAEHIIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




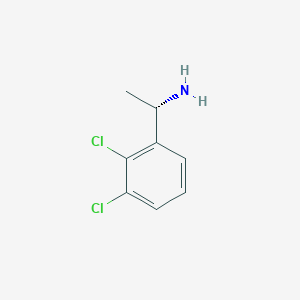
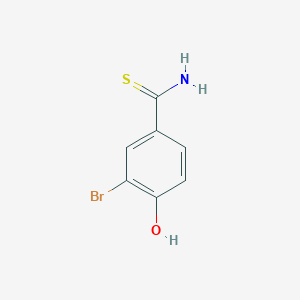
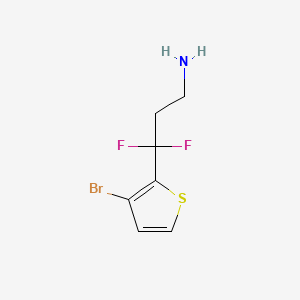
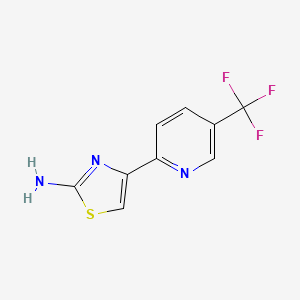

![4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)
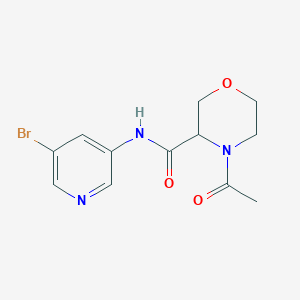

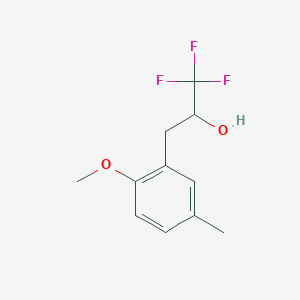
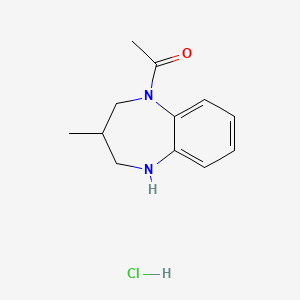
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
